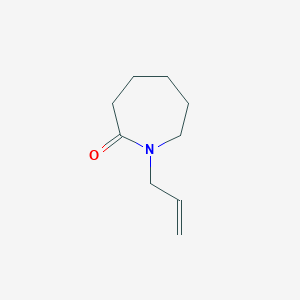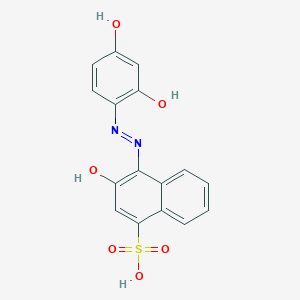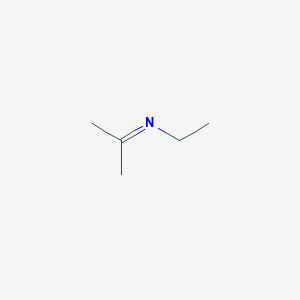
2,6-Dicyanotrichloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dicyanotrichloropyridine (DCTP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DCTP is a heterocyclic organic compound that belongs to the family of pyridine derivatives. It is widely used in chemical research as a building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 2,6-Dicyanotrichloropyridine is not well understood. However, it is believed that it acts as a nucleophile and undergoes various reactions with other organic compounds. 2,6-Dicyanotrichloropyridine is known to react with amines, alcohols, and thiols to form various derivatives. The reactivity of 2,6-Dicyanotrichloropyridine can be attributed to the presence of the cyano group, which is a strong electron-withdrawing group.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,6-Dicyanotrichloropyridine are not well studied. However, it is known that 2,6-Dicyanotrichloropyridine is toxic and can cause skin irritation and respiratory problems. It is recommended to handle 2,6-Dicyanotrichloropyridine with caution and use appropriate protective equipment.
Advantages And Limitations For Lab Experiments
2,6-Dicyanotrichloropyridine has several advantages as a building block for the synthesis of organic compounds. It is readily available and relatively cheap. It is also highly reactive and can form various derivatives with other organic compounds. However, 2,6-Dicyanotrichloropyridine is toxic and requires careful handling. The reaction between 2,6-Dicyanotrichloropyridine and other organic compounds can be highly exothermic and requires careful control of the reaction conditions.
Future Directions
There are several future directions for the research on 2,6-Dicyanotrichloropyridine. One of the areas of research is the synthesis of new pyridine derivatives using 2,6-Dicyanotrichloropyridine as a building block. The synthesis of new pyridine derivatives can lead to the discovery of new pharmaceuticals, agrochemicals, and other fine chemicals. Another area of research is the development of new reaction conditions for the synthesis of 2,6-Dicyanotrichloropyridine. The development of new reaction conditions can improve the yield of 2,6-Dicyanotrichloropyridine and make its synthesis more efficient. Finally, the toxicity of 2,6-Dicyanotrichloropyridine needs to be studied further to understand its potential health effects and to develop appropriate safety guidelines for its handling.
Conclusion
In conclusion, 2,6-Dicyanotrichloropyridine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is widely used in chemical research as a building block for the synthesis of various organic compounds. The synthesis of 2,6-Dicyanotrichloropyridine involves the reaction of 2,6-dichloropyridine with cyanogen bromide in the presence of a base. The mechanism of action of 2,6-Dicyanotrichloropyridine is not well understood, but it is believed to act as a nucleophile and undergo various reactions with other organic compounds. 2,6-Dicyanotrichloropyridine is toxic and requires careful handling. The future directions for the research on 2,6-Dicyanotrichloropyridine include the synthesis of new pyridine derivatives, the development of new reaction conditions, and the study of its toxicity.
Synthesis Methods
The synthesis of 2,6-Dicyanotrichloropyridine involves the reaction of 2,6-dichloropyridine with cyanogen bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to form 2,6-Dicyanotrichloropyridine. The reaction is highly exothermic and requires careful control of the reaction conditions. The yield of 2,6-Dicyanotrichloropyridine can be improved by using various solvents and optimizing the reaction parameters.
Scientific Research Applications
2,6-Dicyanotrichloropyridine is widely used in chemical research as a building block for the synthesis of various organic compounds. It is used to synthesize pyridine derivatives, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 2,6-Dicyanotrichloropyridine is also used in the synthesis of liquid crystals, dyes, and other functional materials.
properties
CAS RN |
17824-85-0 |
|---|---|
Product Name |
2,6-Dicyanotrichloropyridine |
Molecular Formula |
C7Cl3N3 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
3,4,5-trichloropyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7Cl3N3/c8-5-3(1-11)13-4(2-12)6(9)7(5)10 |
InChI Key |
ZVOWUYIDRJPVTD-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




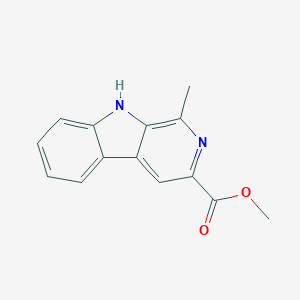
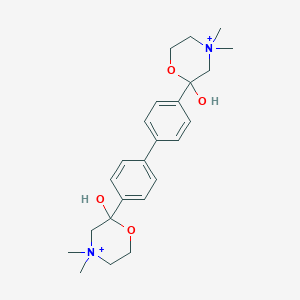
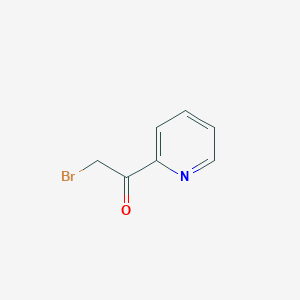

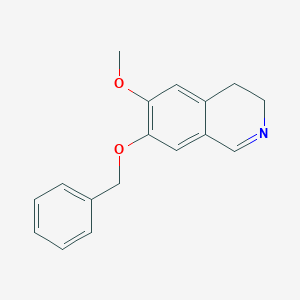


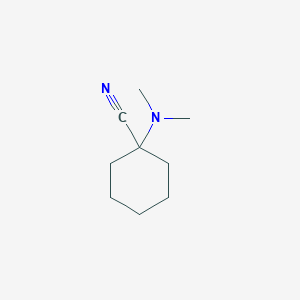
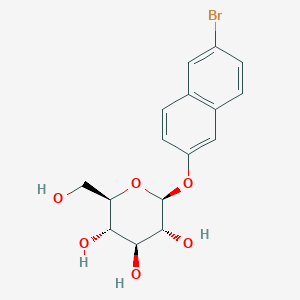
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
